methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound that features a pyrrole ring and a thiophene ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities .
Mechanism of Action
Target of Action
A structurally similar compound, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n’-(2-(substituted)acetyl) benzohydrazides, has been shown to inhibit theenoyl ACP reductase and DHFR enzymes . These enzymes play crucial roles in fatty acid synthesis and folate metabolism, respectively.
Mode of Action
Based on the structurally similar compound mentioned above, it can be inferred that this compound may interact with its targets (enoyl acp reductase and dhfr enzymes) and inhibit their activity . This inhibition could lead to disruption of essential biochemical processes in the cell.
Biochemical Pathways
The compound’s potential inhibition of enoyl ACP reductase would disrupt the fatty acid synthesis pathway , leading to impaired production of essential cellular components. Similarly, inhibition of DHFR would affect the folate metabolism pathway , which is crucial for DNA synthesis and cell division .
Result of Action
The molecular and cellular effects of this compound’s action would likely include disruption of essential cellular processes such as fatty acid synthesis and folate metabolism due to the inhibition of enoyl ACP reductase and DHFR enzymes, respectively . This could potentially lead to cell growth inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate typically involves the condensation of 2,5-dimethylpyrrole with a thiophene derivative under acidic conditions. The reaction is often catalyzed by acetic acid in an ethanol medium .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar conditions but optimized for higher yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, especially at the pyrrole ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents used .
Scientific Research Applications
Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activities and as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic properties
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its role in improving monoclonal antibody production.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides: Exhibits antibacterial and antitubercular properties.
Uniqueness
Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate stands out due to its unique combination of a pyrrole and thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new materials and therapeutic agents .
Properties
IUPAC Name |
methyl 2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-8-6-7-9(2)15(8)13-12(14(16)17-5)10(3)11(4)18-13/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWCPIUUVFYHOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C(=C(S2)C)C)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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